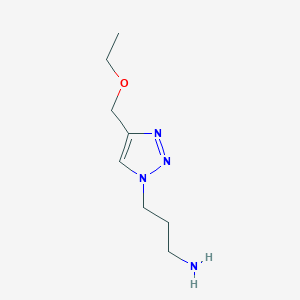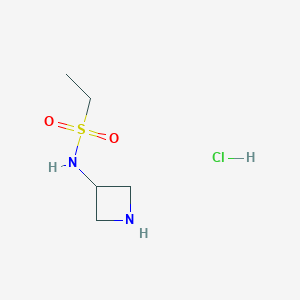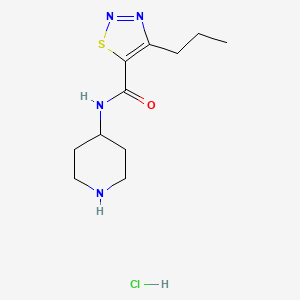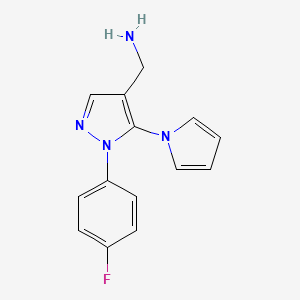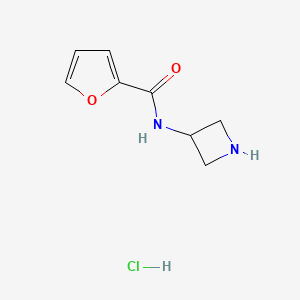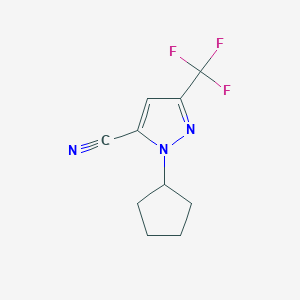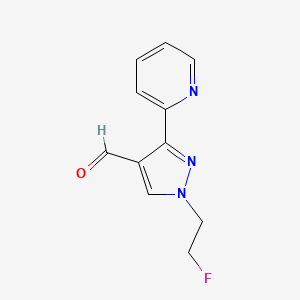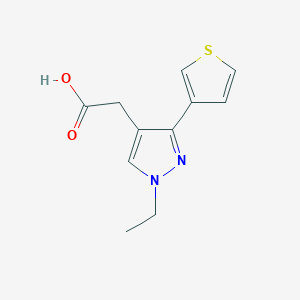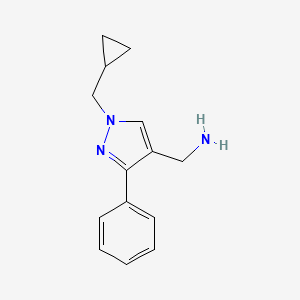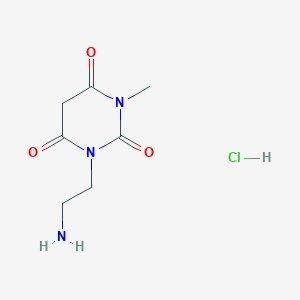
1-(2-aminoethyl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride
描述
1-(2-aminoethyl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride, otherwise known as AEMPT, is a synthetic compound that has been used in a variety of scientific applications, including biochemical and physiological studies. AEMPT is a derivative of pyrimidine and is composed of a pyrimidine ring and an aminoethyl group. It is a water-soluble compound that can be used in a variety of research applications.
科学研究应用
AEMPT has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of drugs on the body, as well as to study the effects of certain proteins on the body. AEMPT has also been used to study the effects of certain hormones on the body.
作用机制
AEMPT works by inhibiting the activity of certain enzymes in the body. The exact mechanism of action of AEMPT is not yet fully understood, but it is thought to act by binding to certain enzymes and preventing them from functioning. This inhibition of enzyme activity can lead to a variety of physiological effects.
Biochemical and Physiological Effects
AEMPT has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to a variety of physiological effects, such as increased blood pressure, increased heart rate, and increased respiration rate. AEMPT has also been found to have anti-inflammatory effects, as well as to reduce the production of certain hormones, such as cortisol.
实验室实验的优点和局限性
AEMPT has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using AEMPT is that it is a water-soluble compound, which makes it easy to use in a variety of experiments. Additionally, AEMPT is a relatively stable compound, which makes it suitable for long-term storage. However, AEMPT can be toxic when used in large doses, and it can also cause irritation to the skin and eyes.
未来方向
AEMPT has a number of potential future applications in scientific research. One potential application is in the development of new drugs that target specific enzymes. Additionally, AEMPT could be used to study the effects of certain hormones on the body, as well as to study the effects of certain proteins on the body. Additionally, AEMPT could be used to develop new treatments for various diseases and conditions, such as cancer and diabetes. Finally, AEMPT could be used to develop new ways to deliver drugs to specific parts of the body.
属性
IUPAC Name |
1-(2-aminoethyl)-3-methyl-1,3-diazinane-2,4,6-trione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-9-5(11)4-6(12)10(3-2-8)7(9)13;/h2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEMVAMHSJOCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)N(C1=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1482975.png)


